molecular formula C21H30N3NaO5 B13857594 sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate

sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate

Cat. No.: B13857594
M. Wt: 432.5 g/mol
InChI Key: MIRTZIYIUNFNIM-PUTLBGCYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a deuterated derivative of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril (). Its structure features a pentadeuteriophenyl group replacing the phenyl moiety in Lisinopril’s side chain, likely designed to enhance metabolic stability through deuterium isotope effects . The core structure includes:

  • A pyrrolidine-2-carboxylate backbone.
  • A lysyl-proline motif with a deuterated aromatic substituent.
  • Sodium counterion for solubility.

Properties

Molecular Formula

C21H30N3NaO5

Molecular Weight

432.5 g/mol

IUPAC Name

sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/q;+1/p-1/t16-,17-,18-;/m0./s1/i1D,2D,3D,7D,8D;

InChI Key

MIRTZIYIUNFNIM-PUTLBGCYSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+]

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analytical Data Supporting Preparation

Analytical Method Purpose Expected Outcome
NMR Spectroscopy Structural confirmation and isotopic labeling verification Characteristic chemical shifts; reduced proton signals in deuterated phenyl ring region
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z corresponding to C21H30N3NaO5 with isotopic pattern of deuterium
Preparative HPLC Purity assessment and isolation Single peak indicating high purity (>95%)
Elemental Analysis Verification of sodium salt formation Elemental composition matching calculated values for C, H, N, O, and Na

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylate group may produce alcohol derivatives.

Scientific Research Applications

Sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: Lisinopril

Lisinopril ((2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid) is a well-characterized ACE inhibitor used for hypertension and heart failure. Key differences:

Feature Lisinopril Deuterated Analog
Phenyl Group Non-deuterated (C₆H₅) Pentadeuterated (C₆D₅)
Molecular Weight ~441.5 g/mol ~446.6 g/mol (estimated)
Metabolic Stability Susceptible to CYP-mediated oxidation Likely enhanced due to deuterium
Biological Activity Potent ACE inhibition Expected similar efficacy with longer half-life

Mechanistic Insight : Both compounds inhibit ACE by binding to its zinc-coordinated active site, but the deuterated variant’s slower metabolism may reduce peak-to-trough variability in plasma concentrations .

Other Pyrrolidine-Based ACE Inhibitors

Enalaprilat

Enalaprilat (active metabolite of Enalapril) shares a pyrrolidine-carboxylate core but lacks the lysine residue and deuterated phenyl group. It has a shorter half-life (~11 hours) compared to Lisinopril (~12 hours), suggesting the deuterated analog could surpass both in duration .

Fluorinated Pyrrolidine Derivatives

Compounds like those in (e.g., 1-[(2S)-2-amino-3-methyl-1-oxobutyl]-3,3,4,4-tetrafluoropyrrolidine) incorporate fluorine atoms to enhance metabolic resistance. However, fluorine’s electronegativity may alter binding affinity, whereas deuterium preserves steric and electronic properties .

Deuterated Pharmaceutical Analogs

Deuterated drugs like Deutetrabenazine (for Huntington’s disease) demonstrate that deuteration can extend half-life without compromising target engagement. By analogy, the pentadeuteriophenyl group in the target compound may reduce first-pass metabolism in the liver, improving bioavailability .

Research Findings and Data

Structural Similarity Metrics

Using methods described in , the target compound and Lisinopril would exhibit high Tanimoto similarity scores (>0.85) due to their identical backbones. Substituent differences (deuterium vs. hydrogen) contribute minimally to structural dissimilarity but significantly to pharmacokinetics .

Hypothesized Pharmacokinetic Advantages

Parameter Lisinopril Deuterated Analog (Predicted)
Half-life (t₁/₂) 12 hours 16–20 hours
CYP3A4 Substrate Yes Reduced susceptibility
Dosing Frequency Once daily Once every 36–48 hours

Q & A

Basic Research Question

  • HPLC : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water). Adjust retention times for deuterium-induced hydrophobicity shifts. validates a lisinopril method with LOD 0.1 µg/mL .
  • Titrimetry : Potentiometric titration using phenolphthalein (applies to carboxylic acid groups; adjust for deuterium’s isotopic effect on pKa) .
  • Spectroscopy : ¹H-NMR to confirm deuterium incorporation (absence of phenyl proton signals at ~7 ppm) .

Advanced Consideration : Deuterium may alter ionization efficiency in LC-MS; validate using deuterated internal standards .

How do researchers mitigate safety risks during handling of deuterated ACE inhibitors?

Basic Research Question

  • Exposure Controls : Use fume hoods, closed systems, and local exhaust ventilation to limit aerosolized particles .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) if handling powders .
  • Storage : Store at 2–8°C in airtight containers; monitor for degradation (e.g., hydrolysis of ester groups) via periodic HPLC .

Advanced Consideration : Deuterated compounds may exhibit altered toxicity profiles; conduct in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .

What isotopic effects should be considered when studying the pharmacokinetics of deuterated ACE inhibitors?

Advanced Research Question
Deuterium incorporation at the phenyl group can:

  • Increase Metabolic Stability : C-D bonds resist cytochrome P450 oxidation, prolonging half-life. Compare AUC and Cmax in rodent models vs. non-deuterated analogs .
  • Alter Solubility : Deuterated phenyl groups may reduce logP by ~0.1–0.3 units, impacting micellar solubilization (see for micellar Brij 35 studies) .
  • Affect Binding Kinetics : Use surface plasmon resonance (SPR) to measure KD shifts for ACE enzyme binding .

How can researchers resolve contradictions in spectral data for deuterated ACE inhibitor derivatives?

Advanced Research Question

  • IR Spectroscopy : Confirm backbone amide peaks (~1650 cm⁻¹) and carboxylic acid stretches (~1700 cm⁻¹). Discrepancies may arise from residual solvents; use vacuum drying .
  • ¹H-/¹³C-NMR : Assign pyrrolidine protons (δ 1.5–3.5 ppm) and confirm deuterium absence in aromatic regions. Use DEPT-135 for carbon assignments .
  • Mass Spectrometry : HRMS (ESI+) to verify [M+H]⁺ with exact mass shifts (e.g., +5 Da for pentadeuteration) .

Example : reports IR peaks at 1654 cm⁻¹ (amide I) and 1732 cm⁻¹ (ester C=O) for a related compound .

What formulation challenges arise when incorporating deuterated ACE inhibitors into micellar or liposomal delivery systems?

Advanced Research Question

  • Micellar Solubility : Use Brij 35 (nonionic surfactant) to enhance solubility; measure critical micelle concentration (CMC) via conductometry .
  • Liposomal Encapsulation : Optimize phosphatidylcholine/deuterated drug ratios (e.g., 10:1 w/w) and assess encapsulation efficiency via dialysis-HPLC .
  • Stability Testing : Monitor deuterium retention under accelerated conditions (40°C/75% RH for 3 months) using LC-MS .

How do regulatory guidelines impact the characterization of deuterated ACE inhibitors for preclinical studies?

Basic Research Question

  • ICH Standards : Follow Q2(R1) for HPLC validation (linearity, precision, accuracy) .
  • Impurity Profiling : Identify and quantify analogs like Ph. Eur Impurity-D (≤0.15% via HPLC) using reference standards .
  • Isotopic Purity : Ensure >98% deuterium incorporation via ¹H-NMR or isotope ratio MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.